molecular formula C25H15NO6S2 B11592085 3,3'-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

3,3'-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

Katalognummer: B11592085
Molekulargewicht: 489.5 g/mol
InChI-Schlüssel: LPYWLMGZONFYRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group attached to a methanediyl bridge, which is further connected to two thiochromen-2-one moieties. The presence of nitro, hydroxy, and thiochromen groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2H-thiochromen-2-one with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the methanediyl bridge.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy and thiochromen groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3’-[(3-Nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
  • 3,3’-[(4-Chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
  • 3,3’-[(2-Hydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

Uniqueness

3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity

This detailed article provides a comprehensive overview of 3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one), covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C25H15NO6S2

Molekulargewicht

489.5 g/mol

IUPAC-Name

2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-(4-nitrophenyl)methyl]thiochromen-4-one

InChI

InChI=1S/C25H15NO6S2/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,29-30H

InChI-Schlüssel

LPYWLMGZONFYRU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(SC5=CC=CC=C5C4=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.